Sodium 2-amino-5-chlorobenzenesulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53685-26-0 |
|---|---|
Molecular Formula |
C6H5ClNNaO3S |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;2-amino-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YLAXWZLLLKPTRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Elucidation of Electrophilic Aromatic Sulfonation Mechanisms
The primary synthesis of 2-amino-5-chlorobenzenesulfonic acid, the acid form of the titular sodium salt, is achieved through the electrophilic aromatic sulfonation of p-chloroaniline. echemi.com This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org In this process, sulfur trioxide (SO₃), or its protonated form, acts as the actual electrophile. wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted by heating the aromatic compound with concentrated sulfuric acid. wikipedia.orgyoutube.com
The mechanism proceeds in two main steps:
Electrophilic Attack: The electron-rich benzene (B151609) ring of p-chloroaniline attacks the highly electrophilic sulfur atom of sulfur trioxide. youtube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the sulfonic acid group. masterorganicchemistry.com This action restores the aromaticity of the ring, yielding the final sulfonated product. masterorganicchemistry.com
The substituents on the aniline (B41778) ring play a crucial role in determining the regioselectivity of the sulfonation. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) is a deactivating group but also an ortho-, para-director. In the sulfonation of p-chloroaniline, the amino group's activating effect dominates, directing the bulky sulfonic acid group primarily to the ortho position, resulting in 2-amino-5-chlorobenzenesulfonic acid. Steric hindrance from the existing substituents also influences this outcome. To drive the reaction equilibrium towards the product, dehydrating agents can be used. wikipedia.org Notably, this reaction is reversible; desulfonation can occur in dilute hot aqueous acid. wikipedia.orglibretexts.org
| Parameter | Optimal Range | Yield (%) | Purity (%) |
| H₂SO₄ Equiv | 3.5–4.0 | 68–72 | 95–97 |
| Reaction Temperature | 85–95°C | Max 75 | 98 |
| Crystallization Solvent | 40% EtOH/H₂O | – | 99+ |
| Data derived from classical sulfonation protocols for p-chloroaniline. |
An alternative method for achieving higher regioselectivity involves a diazotization-sulfonation sequence, which can reduce the formation of unwanted byproducts like tars.
Investigation of Nucleophilic Substitution Mechanisms on Halogenated Aromatic Sulfonates
While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In Sodium 2-amino-5-chlorobenzenesulphonate, both the sulfonate (-SO₃⁻) and the chloro (-Cl) groups are electron-withdrawing, which activates the aromatic ring towards attack by nucleophiles. wikipedia.org The SNAr mechanism is particularly favored when such activating groups are positioned ortho or para to the leaving group, which in this case is the chloride ion. wikipedia.org
The SNAr reaction mechanism is a two-step addition-elimination process:
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the halogen (the leaving group). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing sulfonate group.
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).
This reaction differs significantly from SN1 and SN2 mechanisms. An SN2 pathway is sterically hindered by the benzene ring, while an SN1 pathway is highly unfavorable as it would require the formation of a very unstable aryl cation. wikipedia.org For 2-amino-5-chlorobenzenesulfonic acid, the displacement of the chlorine substituent via nucleophilic aromatic substitution generally requires harsh reaction conditions. The reactivity is also influenced by the nature of the nucleophile and the specific reaction environment. Computational studies on similar systems suggest that some of these reactions may proceed via a concerted mechanism through a Meisenheimer-like transition state without a stable intermediate. nih.gov
Mechanistic Pathways of Diazotization and Azo Coupling Reactions
The primary amino group of this compound allows it to be a key component in the synthesis of azo dyes through diazotization and subsequent azo coupling reactions. pbworks.comdyestuffintermediates.com
Diazotization: This is the process of converting a primary aromatic amine into a diazonium salt. masterorganicchemistry.com The reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). pbworks.comorganic-chemistry.org The mechanism involves several steps:
Formation of the electrophile: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.com
N-Nitrosation: The amino group of the aromatic amine acts as a nucleophile, attacking the nitrosonium ion. masterorganicchemistry.com
Proton transfers and dehydration: A series of proton transfers and tautomerization steps occur, leading to the formation of a good leaving group (water). masterorganicchemistry.com
Formation of Diazonium Ion: The departure of water results in the formation of the aromatic diazonium salt, which contains a -N₂⁺ group. masterorganicchemistry.com These salts are often unstable and are typically used immediately without isolation. masterorganicchemistry.comnih.gov
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with a highly activated, electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline derivative. pbworks.comnih.gov This reaction is an electrophilic aromatic substitution. nih.gov The electron-rich coupling component attacks the terminal nitrogen of the diazonium salt, forming a new nitrogen-nitrogen double bond (an azo linkage, -N=N-), which is the chromophore responsible for the color of azo dyes. pbworks.com
This compound is a precursor for several commercial dyes.
| Azo Dye | Coupling Component |
| C.I. Direct Red 77 | 2,5-Dimethylbenzenamine (followed by a second diazotization/coupling) |
| C.I. Direct Red 8 | m-Toluidine (followed by a second diazotization/coupling) |
| C.I. Direct Violet 78 | m-Toluidine (followed by a second diazotization/coupling) |
| Azo dyes synthesized using 2-Amino-5-chlorobenzenesulfonic acid as the diazo component. dyestuffintermediates.com |
Biochemical Interactions and Proposed Mechanisms within Enzymatic Systems
Sulfonated aromatic amines, including this compound, are generally considered to have poor biodegradability. nih.gov The presence of the sulfonate group, which is highly polar and hydrophilic, can significantly hinder the compound's ability to be transported across the hydrophobic cell membranes of microorganisms. researchgate.net This limited bioavailability is a major factor in their persistence in the environment. researchgate.net
Furthermore, the structure of sulfonated aromatics can render them inhibitory towards the microbial enzymes required for their breakdown. researchgate.net The interaction with proteins and enzymes is complex and depends on the specific enzyme's active site structure and the substrate's functional groups. While many microorganisms struggle to metabolize these compounds, some specialized bacteria, particularly from environments historically contaminated with them, have shown a capacity for degradation. nih.gov The degradation process often requires aerobic conditions, as anaerobic breakdown is even less common. nih.gov
The biochemical reactivity of this compound is dictated by its distinct functional groups:
Sulfonate Group (-SO₃⁻): This group is key to the compound's resistance to degradation. Its strong electron-withdrawing nature and high polarity make the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes, which often initiate the degradation of aromatic compounds. researchgate.netunesp.br Mineralization of the sulfonate group, leading to the release of inorganic sulfate (B86663), is a critical step in the complete biodegradation of the molecule. nih.gov
Amino Group (-NH₂): In the bacterial degradation of aromatic amines, the amino group is a primary site for enzymatic action. frontiersin.org The initial steps can involve deamination (removal of the amino group) or hydroxylation of the ring, catalyzed by monooxygenases or dioxygenases. unesp.br These enzymes incorporate oxygen atoms into the aromatic ring, destabilizing it and preparing it for subsequent cleavage. unesp.br The release of the amino group as ammonia (B1221849) can occur either before or after the aromatic ring is broken. frontiersin.org
Chloro Group (-Cl): The halogen substituent also influences biodegradability. Under aerobic conditions, the chloro group can be removed after the initial oxygenolytic attack. In anaerobic environments, a different mechanism, reductive dechlorination, can occur where the chlorine atom is removed and replaced by a hydrogen atom.
Bacterial degradation pathways for related aromatic amines often converge on central intermediates like catechol or gentisate, which are then processed through lower pathways involving ring cleavage and eventual entry into central metabolism. frontiersin.org
Advanced Oxidation Processes and Degradation Mechanisms
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to eliminate persistent organic pollutants from water. mdpi.comnih.gov These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.com These radicals have a very high oxidation potential and can rapidly degrade a wide range of organic compounds, including sulfonated aromatics. mdpi.comresearchgate.net
The fundamental mechanism of AOPs involves the attack of hydroxyl radicals on the target pollutant. In the case of this compound, the degradation pathway is proposed to involve:
Hydroxyl Radical Attack: •OH radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates.
Ring Cleavage: Continued oxidation leads to the opening of the aromatic ring, breaking it down into smaller, aliphatic organic molecules.
Mineralization: Ideally, the process continues until the organic fragments are completely oxidized into stable inorganic substances such as carbon dioxide (CO₂), water (H₂O), sulfate ions (SO₄²⁻), and chloride ions (Cl⁻). mdpi.com
The efficacy of AOPs is dependent on several factors, including pH, temperature, and the concentration of the oxidant and any catalysts used. mdpi.comresearchgate.net
| AOP Method | Description | Advantages |
| Fenton/Photo-Fenton | Uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals. Photo-Fenton enhances this with UV light. mdpi.com | High efficiency, can operate at atmospheric pressure and temperature. |
| Ozonation (O₃) | Ozone is a powerful oxidant that can react directly with pollutants or decompose to form •OH radicals, especially at high pH. researchgate.net | Strong disinfection and oxidation capabilities. |
| UV/H₂O₂ | UV photolysis of hydrogen peroxide generates •OH radicals. mdpi.com | No sludge production, effective for various contaminants. |
| Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst (like TiO₂) is activated by UV light, generating electron-hole pairs that produce •OH radicals. mdpi.comresearchgate.net | Catalyst can be reused, potential to use solar light. |
| Sonolysis | High-frequency ultrasound waves create cavitation bubbles; their collapse generates localized high temperatures and pressures, producing •OH radicals. mdpi.com | No chemical additives needed, effective for mass transfer limited systems. |
| Summary of common Advanced Oxidation Processes (AOPs) for pollutant degradation. |
Studies on related compounds like sodium dodecylbenzenesulfonate have shown that combined AOPs, such as O₃/H₂O₂/UV, can achieve very high degrees of decomposition. researchgate.net
Ozonation-Induced Degradation Pathways
During the ozonation of anilines, the initial attack of ozone can occur at the amino group or the aromatic ring. The amino group, being an electron-donating group, activates the aromatic ring, making it susceptible to electrophilic attack by ozone. The presence of the chlorine atom, an electron-withdrawing group, and the sulfonate group, also an electron-withdrawing and bulky group, will influence the sites of ozone attack.
In aqueous solutions, the ozonation of aniline and p-chloroaniline has been shown to produce a variety of aromatic by-products. At acidic pH, where the molecular ozone mechanism is dominant, the primary products from aniline ozonation are nitrobenzene (B124822) and azobenzene (B91143). At a basic pH, which favors the hydroxyl radical pathway, the formation of nitrobenzene, azobenzene, azoxybenzene, and 2-pyridine-carboxylic acid has been observed. For p-chloroaniline at high pH, the identified by-products are consistent with those from aniline, including p-chloronitrobenzene, 4,4'-dichloroazobenzene, and 4-chloro-2-pyridine-carboxylic acid. nih.gov
The degradation process does not stop at the formation of these aromatic intermediates. Prolonged ozonation leads to the opening of the aromatic ring, resulting in the formation of smaller, more biodegradable organic acids. Eventually, complete mineralization to carbon dioxide, water, and inorganic ions (chloride, sulfate, and nitrate (B79036) or ammonium) can be achieved.
A proposed general pathway for the ozonation of this compound would likely involve:
Initial Ozone Attack: Electrophilic attack by ozone on the aromatic ring, likely at positions activated by the amino group and directed by the existing substituents. This can lead to the formation of hydroxylated intermediates.
Formation of Aromatic By-products: Similar to p-chloroaniline, formation of the corresponding nitro, azo, and azoxy derivatives is possible.
Ring Cleavage: Subsequent attack by ozone or hydroxyl radicals leads to the cleavage of the aromatic ring, forming aliphatic aldehydes and carboxylic acids.
Mineralization: Further oxidation of the aliphatic intermediates results in the formation of simple organic acids like oxalic and maleic acid, and ultimately their complete mineralization.
| Reactant | pH | Identified Aromatic By-products |
| Aniline | Acidic | Nitrobenzene, Azobenzene |
| Aniline | Basic | Nitrobenzene, Azobenzene, Azoxybenzene, 2-Pyridine-carboxylic acid |
| p-Chloroaniline | Basic | p-Chloronitrobenzene, 4,4'-Dichloroazobenzene, 4-Chloro-2-pyridine-carboxylic acid |
Table based on findings from the ozonation of aniline and p-chloroaniline. nih.gov
Electrochemical Degradation Mechanisms of Sulfonated Azo Dyes
Electrochemical oxidation is another effective method for the degradation of persistent organic pollutants like sulfonated aromatic compounds. The mechanism of electrochemical degradation is highly dependent on the anode material, current density, and the composition of the electrolyte. For sulfonated amines, anodes with high oxygen evolution potential, such as boron-doped diamond (BDD), are particularly effective.
The electrochemical oxidation of aniline and its sulfonated derivatives (ortanilic, metanilic, and sulfanilic acids) on a BDD anode has been shown to be highly efficient in removing the pollutants from water. nih.gov The primary mechanism involves the generation of powerful oxidizing species, mainly physisorbed hydroxyl radicals (•OH), on the anode surface. These radicals are non-selective and can attack the organic molecule, leading to its complete mineralization.
The degradation process is believed to proceed through the following steps:
Generation of Hydroxyl Radicals: Water is discharged at the BDD anode surface to produce hydroxyl radicals.
Initial Attack: The hydroxyl radicals attack the aromatic ring and the amino group of the this compound molecule. This can lead to hydroxylation of the ring and oxidation of the amino group.
Intermediate Formation: The initial attack leads to the formation of various aromatic intermediates. For aniline, intermediates such as dianiline, 4-anilino phenol, and azobenzene have been detected during electrocatalytic oxidation. nih.gov
Ring Opening: The aromatic intermediates are further oxidized, leading to the cleavage of the aromatic ring.
Formation of Carboxylic Acids: The ring-opening results in the formation of short-chain carboxylic acids. In the electrochemical degradation of aniline and its sulfonated derivatives, oxalic and maleic acids were the only identified organic acids after 6 hours of treatment. nih.gov
Mineralization: Finally, these carboxylic acids are oxidized to CO2, water, and inorganic ions (SO₄²⁻, Cl⁻, and NO₃⁻ or NH₄⁺).
Studies on the electrochemical oxidation of various sulfonated amines have demonstrated high removal efficiencies for Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). For instance, the electrochemical oxidation of aniline, ortanilic acid, metanilic acid, and sulfanilic acid on a BDD anode resulted in TOC removals of over 79% and COD removals exceeding 75%. nih.gov
| Compound | Anode | TOC Removal (%) | COD Removal (%) | Final Organic Acids |
| Aniline | BDD | >90 | >91 | Oxalic acid, Maleic acid |
| Ortanilic acid | BDD | >82 | >75 | Oxalic acid, Maleic acid |
| Metanilic acid | BDD | >87 | >88 | Oxalic acid, Maleic acid |
| Sulfanilic acid | BDD | >79 | >85 | Oxalic acid, Maleic acid |
Data from the electrochemical oxidation of aniline and its sulfonated derivatives. nih.gov
The presence of a chloride in the structure of this compound may also lead to the formation of active chlorine species (Cl₂, HOCl, OCl⁻) at the anode surface, which can also contribute to the degradation of the organic molecule through indirect oxidation.
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, sodium 2-amino-5-chlorobenzenesulphonate is highly valued for its reactivity and utility as a precursor. Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals. The presence of multiple reactive sites on the compound's aromatic ring allows for a wide range of chemical modifications, positioning it as a fundamental component in the multi-step synthesis of high-value products.
The compound's structure is particularly advantageous in the pharmaceutical industry, where it functions as a foundational scaffold for building more complex drug intermediates.
This compound is an important precursor for the synthesis of sulfonamides, a critical class of synthetic antimicrobial agents. ekb.eg The general structure of sulfonamides consists of the RSO2NH2 group, and a free amino group is often required for antibacterial activity. ekb.egijarsct.co.in The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.egijarsct.co.in
The amino group on the this compound molecule provides the necessary reactive site to form the characteristic sulfonamide linkage. This process is foundational for creating a variety of sulfonamide-based drugs that act as competitive inhibitors of the dihydropteroate (B1496061) synthetase (DHPS) enzyme in bacteria, which is essential for folic acid synthesis and, consequently, bacterial DNA production and replication. ekb.egnih.gov
Table 1: Role in Sulfonamide Synthesis
| Feature of this compound | Role in Synthesis | Resulting Pharmacological Class |
| Primary Aromatic Amine (-NH2) | Reacts with sulfonyl chlorides to form the sulfonamide bond. | Sulfonamide Antibiotics |
| Benzenesulphonate Group | Influences solubility and pharmacokinetic properties of the final product. | Antimicrobial Agents |
| Chloro Substituent (-Cl) | Modifies the electronic properties and reactivity of the molecule. | Precursors for various drugs |
The utility of this compound extends to the synthesis of certain Disease-Modifying Antirheumatic Drugs (DMARDs). Some sulfonamide derivatives are used in the treatment of rheumatoid arthritis. ijarsct.co.in By serving as a precursor to sulfonamide structures, this compound is an intermediate in the production pathway of these specific therapeutic agents. Its integration into more complex molecules allows for the development of drugs aimed at managing chronic inflammatory conditions.
This compound is a valuable starting material for synthesizing heterocyclic scaffolds like quinazolines and benzodiazepines, which are core structures in many therapeutic drugs. scielo.brrsc.org
Quinazoline (B50416) Synthesis : The amino-quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. scielo.br The synthesis of quinazoline derivatives often involves the cyclization of ortho-amino aromatic compounds. For instance, methods using 2-aminobenzonitriles or anthranilic acid as starting materials are common. scielo.brmdpi.com The amino group of this compound can participate in similar cyclization reactions to form the quinazoline ring system, making it a key building block for this class of compounds.
Benzodiazepine (B76468) Synthesis : Benzodiazepines are another important class of psychoactive drugs. The synthesis of many benzodiazepines, such as prazepam and lorazepam, utilizes 2-amino-5-chlorobenzophenone (B30270) as a key intermediate. wikipedia.org While not identical, this compound shares the critical 2-amino-5-chloroaniline structural motif necessary for building the diazepine (B8756704) ring. This makes it a relevant precursor in synthetic routes leading to various benzodiazepine derivatives. rsc.orgwikipedia.org
Beyond pharmaceuticals, this compound plays a significant role in the research and development of synthetic colorants.
Azo dyes represent the largest category of synthetic colorants, accounting for a significant portion of all organic dyes used globally. ekb.eg Their synthesis is characterized by a two-step process: diazotization and coupling. ekb.egnih.gov
Diazotization : The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using a solution of sodium nitrite (B80452) and acid. nih.gov
Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol (B47542) or another aromatic amine, to form the characteristic azo bond (-N=N-). This bond is the chromophore responsible for the dye's color. ekb.eg
Table 2: Research Findings on Azo Dye Development
| Starting Material | Synthetic Process | Key Structural Groups | Influence on Dye Properties |
| This compound | Diazotization followed by coupling reaction. ekb.egnih.gov | Aromatic Amine (-NH2) | Forms the diazonium salt, essential for the azo bond. nih.gov |
| Chloro Group (-Cl) | Modifies the electron density of the aromatic ring, affecting color and stability. | ||
| Sulphonate Group (-SO3Na) | Increases water solubility and improves binding to textile fibers, enhancing color fastness. |
Utility in Dye and Pigment Manufacturing Research
Exploration in Reactive Dye Design and Polymer-Linked Colorants
This compound serves as a crucial intermediate in the synthesis of specialized colorants, particularly in the realm of azo dyes. Its primary role is that of a diazo component. The process involves the diazotization of its primary aromatic amine group (-NH₂) to form a highly reactive diazonium salt. This salt is then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with distinct chromophoric properties.
The presence of the chloro (-Cl) and sulphonate (-SO₃Na) groups on the benzene (B151609) ring is significant for the final properties of the dye. The electron-withdrawing nature of these substituents modulates the color of the resulting dye, while the water-soluble sulphonate group imparts necessary solubility, a critical factor for dyeing processes in aqueous media.
In the context of reactive dyes, this intermediate is foundational for creating colorants that form covalent bonds with textile fibers. Dyes synthesized from this compound can be further functionalized with a reactive group, such as a vinyl sulfone or a triazine moiety. This reactive group enables the dye molecule to chemically bond with the hydroxyl or amino groups present in fibers like cotton, wool, and silk. This covalent linkage results in excellent wash fastness and color stability. An example of a complex reactive dye built upon similar principles is Reactive Black 5, which is used extensively in the textile industry. nih.gov
The principles of its use also extend to polymer-linked colorants. By incorporating this molecule or its derivatives into a polymer backbone, either as a monomer during polymerization or by grafting it onto an existing polymer, materials with inherent and permanent coloration can be produced. This avoids issues of color leaching and is valuable in the manufacturing of colored plastics, resins, and coatings.
Applications in Biochemical and Proteomic Research
Utilization in Studies of Protein Interactions and Modifications
The specific structure of this compound, featuring both a primary amine and a sulfonic acid salt, makes its derivatives potentially useful tools for probing biomolecular interactions. The amino group can be protonated under physiological conditions to carry a positive charge, while the sulfonate group is permanently anionic. This zwitterionic potential allows for the investigation of electrostatic interactions, such as salt bridges, which are fundamental to protein structure and function. plos.org Salt bridges between acidic (e.g., aspartate, glutamate) and basic (e.g., lysine, arginine) amino acid residues are among the strongest non-covalent interactions in proteins. plos.org Molecules derived from this compound could be designed as probes to interact with or disrupt these specific charged sites on a protein's surface, helping to elucidate their role in protein-protein recognition or enzymatic activity.
Furthermore, the primary amine group serves as a reactive handle for chemical modification. It can be used to covalently attach the molecule to proteins, acting as a tag or label. For instance, after diazotization, it can react with electron-rich amino acid side chains like tyrosine or histidine, introducing a unique chemical signature for analytical purposes. This allows researchers to track protein modifications or to map specific sites within a protein complex. The study of such interactions is a cornerstone of understanding complex biological systems and designing therapeutic agents. nih.gov
Application in Biochemical Assays and Analytical Techniques for Complex Biological Systems
In the field of biochemical assays, this compound can function as a precursor to chromogenic reagents. Its most common application in this area is in derivatization reactions for analytical detection. Through diazotization and subsequent coupling with a target analyte, it can convert a colorless biological molecule into a brightly colored azo compound. The intensity of the resulting color, measurable by spectrophotometry, can be directly correlated with the concentration of the analyte in a complex biological sample, such as blood serum or cell lysate.
This technique is particularly valuable for quantifying molecules that lack a native chromophore and are therefore difficult to detect using simple UV-Vis spectroscopy. The stability of the resulting azo dye and the high molar absorptivity contribute to the sensitivity and reliability of such assays. This principle is foundational in many diagnostic and research-based analytical methods, including certain assays for bilirubin (B190676) and other metabolites. The ability to generate a strong, stable colorimetric signal makes it a valuable component in the analytical chemist's toolkit for studying complex biological systems. nih.gov
Coordination Chemistry and Metal Complexation Studies
Ligand Properties and Complex Formation with Transition and Lanthanide Metal Ions
This compound possesses functional groups that make it an effective ligand in coordination chemistry. The sulfonate group (-SO₃⁻) and the amino group (-NH₂) can both act as electron-pair donors (Lewis bases) to coordinate with metal ions. The sulfonate group typically coordinates through one of its oxygen atoms, acting as a monodentate ligand. This has been demonstrated in the crystal structure of (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I), where a single oxygen atom from the sulfonate group binds to the silver(I) cation. researchgate.net
With transition metals that favor chelation, both the amino group and the sulfonate group could potentially bind to the same metal center, forming a stable five-membered chelate ring, although this mode is less common than simple sulfonate coordination. Transition metal complexes are widely studied for their catalytic and biological properties. arizona.edumdpi.comnih.gov The electronic environment provided by the ligand, influenced by the chloro- and amino-substituents, can tune the reactivity and stability of the resulting metal complex. nih.gov
The interaction with lanthanide ions is also an area of significant research interest. mdpi.com Lanthanide ions (like Eu³⁺, Tb³⁺) are known for their unique luminescent properties but suffer from inefficient light absorption. mdpi.com Organic ligands, known as "antennas," can absorb light energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. The aromatic system of this compound makes it a candidate for such an antenna ligand, potentially sensitizing lanthanide luminescence for applications in bio-imaging and fluorescent materials. mdpi.comnih.gov Lanthanides often exhibit high coordination numbers, and multiple ligands can assemble around the metal ion. nih.gov
Investigation of Coordination Geometries and Supramolecular Assembly
The study of complexes formed with this compound reveals diverse coordination geometries and the formation of extended supramolecular structures. In the documented silver(I) complex, the metal center adopts a slightly distorted trigonal-planar geometry, being coordinated to one oxygen atom from the sulfonate group and two nitrogen atoms from other ligands. researchgate.net Other transition metals could yield different geometries, such as octahedral or square planar, depending on the metal's electronic configuration and the steric environment. nih.gov
Beyond the primary coordination sphere, these metal-ligand units can self-assemble into larger, ordered architectures through weaker intermolecular forces. nih.gov In the silver complex, N-H···O hydrogen bonds between the amino group of one complex and a sulfonate oxygen of a neighboring complex link the units into a one-dimensional chain. researchgate.net This illustrates the principle of supramolecular assembly, where non-covalent interactions dictate the final crystal packing. mdpi.com
In other systems, metal ions themselves can act as bridges between ligand molecules, leading to the formation of coordination polymers with one-, two-, or three-dimensional networks. nih.gov The interplay between the coordination bonds, hydrogen bonds, and potentially π-π stacking interactions involving the aromatic rings governs the ultimate supramolecular structure, influencing the material's properties such as solubility, stability, and catalytic activity. nih.govmdpi.com
Research Findings Summary
| Section | Application Area | Key Research Findings | Potential Use |
| 4.1.2.2 | Reactive Dye Synthesis | Serves as a diazo component for azo dyes. The sulfonate group provides water solubility. | Creation of high-fastness reactive dyes for textiles and polymer-linked colorants. |
| 4.2.1 | Protein Interaction Studies | Functional groups have the potential to form electrostatic interactions (salt bridges) with charged amino acid residues. plos.org | As a molecular probe to study protein structure and function. |
| 4.2.2 | Biochemical Assays | Can be converted into a chromogenic reagent via diazotization and coupling for colorimetric detection. | Quantifying colorless analytes in complex biological samples. |
| 4.3.1 | Coordination Chemistry | Acts as a ligand for transition and lanthanide metals, coordinating through the sulfonate oxygen. researchgate.net | Synthesis of novel metal complexes with catalytic or luminescent properties. mdpi.commdpi.com |
| 4.3.2 | Supramolecular Assembly | Forms complexes with defined geometries (e.g., trigonal-planar with Ag(I)). researchgate.net These units can form extended 1D chains via hydrogen bonding. researchgate.net | Design of crystalline materials and coordination polymers with specific network structures. nih.govmdpi.com |
Exploring Potential for Catalytic or Material Applications Based on Metal Complexes
The exploration of metal complexes for catalysis and materials science is a burgeoning field of chemical research. The functional groups present in this compound, specifically the amino (-NH₂) and sulphonate (-SO₃Na) groups, provide potential coordination sites for metal ions, making it a candidate for investigation as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The ability of organic molecules to act as "linkers" that bind to metal ions can create extended, porous structures with applications in gas storage, separation, and catalysis.
The field of coordination polymers relies on the predictable bonds formed between metal cations and bridging ligands to construct materials with tailored structures and properties. Ligands containing multiple binding sites, such as this compound, can lead to the formation of one-, two-, or three-dimensional networks. The specific geometry and properties of the resulting material are influenced by the coordination preferences of the metal ion and the geometry of the organic linker.
While research has been conducted on metal complexes of structurally related compounds like aminophenol derivatives and Schiff bases for catalytic purposes, specific studies detailing the catalytic or advanced material applications of metal complexes derived directly from this compound are not extensively documented in the available literature. However, based on the known chemistry of its functional groups, certain potential applications can be hypothesized.
Transition metal complexes are central to many industrial catalytic processes, including oxidations. The amino and sulphonate groups of this compound could act as a bidentate ligand, chelating to a transition metal center. The electronic properties of the benzene ring, influenced by the chloro and sulphonate substituents, would, in turn, affect the electronic environment of the metal center, potentially tuning its catalytic activity. Such complexes could theoretically be investigated for activity in oxidation or other chemical transformations.
The table below outlines the potential of this compound as a ligand in creating metal complexes for research in catalysis and materials science, based on the characteristics of its functional groups and by analogy to similar compounds.
| Feature | Potential for Metal Complex Formation and Application |
| Coordinating Groups | Amino (-NH₂) group (N-donor); Sulphonate (-SO₃⁻) group (O-donor) |
| Potential Coordination Mode | Could act as a bidentate or bridging ligand to form monomeric or polymeric metal complexes. |
| Potential Metal Partners | Transition metals (e.g., Fe, Co, Ni, Cu, Zn) are common partners for N and O donor ligands. |
| Hypothetical Catalytic Role | The resulting metal complex could potentially be explored as a catalyst in oxidation, reduction, or C-C coupling reactions, similar to other aminophenol or sulphonated amine complexes. |
| Potential Material Application | Could serve as an organic linker for the synthesis of novel Coordination Polymers or Metal-Organic Frameworks (MOFs) with potential for porous properties. |
Further research, including the synthesis and characterization of metal complexes of this compound, would be necessary to validate these potential applications and to determine their efficacy in catalysis or materials science.
Environmental Behavior and Degradation Studies
Environmental Fate and Distribution in Aquatic and Terrestrial Compartments
The environmental fate of a chemical compound describes its transport and transformation in the environment. For Sodium 2-amino-5-chlorobenzenesulphonate, its distribution in water and soil is governed by its physical and chemical properties. As a sodium salt of a sulfonic acid, it is expected to be soluble in water. Environmental surveys of chemical substances often assess their presence in various media, including water, bottom sediments, and air, to determine their distribution and persistence. env.go.jp
The partitioning of this compound between aquatic and terrestrial environments is a key aspect of its environmental behavior. Due to its ionic nature and water solubility, it is likely to be found primarily in the aqueous phase. However, similar to other organic pollutants, it can also interact with solid matrices. Studies on other organic compounds, such as the herbicide glyphosate, have shown that significant amounts can be found in suspended particulate matter and bottom sediments, sometimes at higher frequencies than in the water column itself. nih.gov This suggests that while this compound is water-soluble, it may adsorb to organic matter and clay particles in soil and sediment, influencing its mobility and bioavailability.
Aromatic sulfonates are a class of compounds known for their chemical stability and persistence in the environment. nih.gov The structure of this compound, featuring a stable aromatic ring substituted with a sulfonate group, an amino group, and a chlorine atom, contributes to its recalcitrance. Such xenobiotic compounds are often resistant to degradation, leading to their persistence in various environmental compartments. nih.gov The strong carbon-sulfur bond of the sulfonate group and the stable aromatic ring structure mean that the compound is not expected to readily break down without specific chemical or biological action.
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as chemical reactions with other compounds present in the environment or through energy input, like sunlight.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. kirj.eeresearchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) in sufficient quantities to effect water purification. kirj.ee The hydroxyl radical can aggressively attack most organic compounds, including persistent aromatic structures like this compound. kirj.ee The initial attack can involve abstracting a hydrogen atom or adding to the aromatic ring, leading to its cleavage and eventual mineralization into carbon dioxide, water, and inorganic ions. kirj.ee AOPs represent a promising remediation strategy for water contaminated with such persistent compounds. researchgate.netmdpi.com
| Advanced Oxidation Process (AOP) | Description | Primary Oxidant | Reference |
| Ozonation | Involves the use of ozone (O₃), a powerful oxidant. Its effectiveness is enhanced at higher pH or when combined with hydrogen peroxide. | Molecular Ozone (O₃), Hydroxyl Radicals (•OH) | kirj.ee |
| Fenton/Photo-Fenton | Uses a solution of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). | Hydroxyl Radicals (•OH) | researchgate.netmdpi.com |
| UV/H₂O₂ | Involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) radiation to produce hydroxyl radicals. | Hydroxyl Radicals (•OH) | researchgate.netresearchgate.net |
| Heterogeneous Photocatalysis | Utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. | Hydroxyl Radicals (•OH) | researchgate.net |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The carbon-sulfur (C-S) bond in aromatic sulfonic acids is known to be highly stable and resistant to hydrolysis under typical environmental conditions of temperature and pH. Similarly, the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds on the aromatic ring are also generally stable. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Biotic Degradation Mechanisms and Microbial Interactions
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. While many synthetic sulfonated aromatic compounds are resistant to biodegradation, certain microbial communities have been shown to degrade them. nih.gov
The biodegradation of this compound would likely require specialized microbial enzymes. Studies on analogous compounds provide insight into potential degradation pathways. For example, the degradation of aminonaphthalene sulfonates has been shown to be carried out by mixed bacterial communities. nih.gov In one case, a Pseudomonas strain initiated the attack on the naphthalene (B1677914) ring, while a second strain degraded the resulting intermediate, demonstrating a mutualistic interaction. nih.gov
The degradation of chloroaromatic compounds has also been documented. A co-culture of Pseudomonas putida and a Rhodococcus species was capable of degrading chloronitrobenzenes by first transforming the functional groups and then cleaving the ring. nih.gov The complete mineralization of this compound would necessitate several key enzymatic steps:
Initial Ring Attack: Often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage.
Desulfonation: The removal of the sulfonate group is a critical step, as its high polarity can inhibit transport across the cell membrane.
Dehalogenation: The removal of the chlorine atom, which can occur under either aerobic or anaerobic conditions.
Deamination: The removal of the amino group.
Given the complexity of the molecule, it is probable that a consortium of different microbial species would be required to achieve complete degradation, where different organisms carry out different steps in the metabolic pathway. nih.govnih.gov
Microbial Degradation under Aerobic and Anaerobic Conditions
The microbial degradation of sulfonated aromatic amines, such as this compound, is a critical process determining their environmental persistence. Studies on similar compounds, like aminobenzenesulfonic acid (ABS) isomers, have shown that degradation is possible, but often requires specific conditions and microbial consortia.
Under aerobic conditions , the degradation of some sulfonated aromatic amines has been observed, particularly with inocula from historically contaminated sites. nih.gov For instance, research on 2-aminobenzenesulfonic acid (2-ABS) and 4-aminobenzenesulfonic acid (4-ABS) demonstrated that these compounds could be degraded by a bioaugmented enrichment culture in a long-term continuous experiment. nih.gov The process led to extensive mineralization, as evidenced by oxygen uptake, carbon dioxide production, and high levels of chemical oxygen demand (COD) removal. nih.gov A key indicator of complete degradation is the mineralization of the sulfonate group, which has been confirmed by the high recovery of sulfate (B86663). nih.gov However, the biodegradability of many sulfonated aromatic amines is generally poor, suggesting they may not be effectively removed during conventional biological wastewater treatment. nih.govresearchgate.net The presence of the sulfonate group can make these compounds inhibitory to microbial growth, further complicating their aerobic breakdown. researchgate.net
Anaerobic degradation of aromatic compounds is also a recognized pathway, though it often involves different microbial communities and metabolic strategies. niscpr.res.in While specific studies on the anaerobic degradation of this compound are limited, research on other halogenated aromatic compounds indicates that complete conversion to methane (B114726) is possible by microorganisms from lake sediments and sewage sludge. nih.gov The process often involves a consortium of different microbial types. niscpr.res.in For many aromatic compounds, anaerobic degradation is a significant removal mechanism in environments where oxygen is scarce. niscpr.res.in However, aromatic amines are generally not degraded under anaerobic conditions. researchgate.net
| Condition | Degradation Potential | Key Findings |
| Aerobic | Possible with adapted microbial communities nih.gov | Mineralization of aminobenzenesulfonic acid isomers has been observed, with recovery of sulfate. nih.gov |
| Anaerobic | Generally limited for aromatic amines researchgate.net | Other halogenated aromatics can be degraded to methane by specific consortia. nih.gov |
Reductive Dechlorination Processes by Microbial Consortia
Various bacterial genera have been identified as key players in the degradation of aromatic compounds, including those with halogen substituents.
Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. nih.gov Several Pseudomonas strains have been shown to utilize complex aromatic hydrocarbons like phenanthrene (B1679779) as a sole source of carbon and energy. nih.gov Their involvement in the degradation of chlorobenzene (B131634) has also been documented, where they play a role in the initial attack on the aromatic ring. nih.gov In the context of amino acid-containing compounds, Pseudomonas putida has been shown to degrade free amino acids through deamination. nih.gov
Brevibacterium species have also been implicated in the degradation of aromatic hydrocarbons. For instance, Brevibacterium sp. DPO1361 is involved in one of the degradation pathways of fluorene, another polycyclic aromatic hydrocarbon. nih.gov
While not directly studied for this compound, the known capabilities of these genera suggest their potential involvement in its degradation, particularly in aerobic environments. The degradation of halogenated aromatics often involves a community of microorganisms, each contributing specific enzymatic activities. nih.gov
| Microbial Genus | Known Degradation Capabilities | Potential Role in Degradation of this compound |
| Pseudomonas | Degradation of various aromatic hydrocarbons (e.g., phenanthrene, chlorobenzene) and amino acids. nih.govnih.govnih.gov | Potential for initial aromatic ring attack and deamination. |
| Brevibacterium | Degradation of polycyclic aromatic hydrocarbons (e.g., fluorene). nih.gov | Possible involvement in the breakdown of the aromatic structure. |
Characterization of Degradation Products and Metabolites (e.g., Benzenesulfonic acid, chloride ions)
The degradation of this compound is expected to proceed through a series of intermediate metabolites, ultimately leading to simpler, less harmful substances. Based on the degradation pathways of related compounds, a plausible sequence of events can be inferred.
A primary step in the degradation of a chlorinated aromatic compound is often the removal of the chlorine atom, resulting in the formation of chloride ions . Following this, the amino group may be removed through deamination, and the sulfonate group can be mineralized to sulfate. nih.gov The aromatic ring is then likely cleaved, leading to the formation of aliphatic intermediates that can be further metabolized.
For instance, the degradation of other aminobenzenesulfonic acids has been shown to result in the mineralization of the sulfonate group. nih.gov The breakdown of other chlorinated aromatic compounds under anaerobic conditions has been observed to produce less chlorinated intermediates before the complete destruction of the molecule. nih.gov Therefore, a potential degradation product of this compound could be Benzenesulfonic acid after the removal of the chloro and amino groups.
| Initial Compound | Potential Degradation Steps | Expected Metabolites/Products |
| This compound | Reductive Dechlorination | Chloride ions |
| Deamination | Ammonia (B1221849) | |
| Desulfonation | Sulfate | |
| Aromatic Ring Cleavage | Aliphatic intermediates | |
| Benzenesulfonic acid |
Impact and Remediation in Wastewater Treatment Research
The presence of synthetic compounds like this compound in wastewater poses challenges for conventional treatment processes and can have adverse effects on the aquatic environment.
Role as a Micropollutant Affecting Microbial Communities in Treatment Plants
Aromatic amines are recognized as a significant class of environmental pollutants due to their widespread industrial use and potential toxicity. nih.govimrpress.com When present in wastewater, even at low concentrations, they can act as micropollutants. These substances can be persistent and may negatively affect the microbial communities in wastewater treatment plants, which are essential for the biological removal of organic matter. researchgate.net The poor biodegradability of many sulfonated aromatic amines suggests they may pass through conventional treatment systems and be discharged into receiving waters. nih.gov
Efficacy of Advanced Treatment Technologies for Removal (e.g., activated carbon filtration, ozonation)
Given the limitations of conventional biological treatment for removing persistent micropollutants, advanced treatment technologies are being investigated.
| Treatment Technology | Mechanism of Removal | Efficacy for Micropollutants |
| Activated Carbon Filtration | Adsorption onto the porous surface of the carbon. | Can remove a significant portion of persistent and mobile substances. nih.gov |
| Ozonation | Chemical oxidation of organic compounds. | Highly effective for many persistent organic pollutants. nih.gov |
Electrochemical Approaches for Wastewater Treatment and Degradation Product Analysis
Electrochemical methods present a promising avenue for the remediation of wastewater containing persistent organic pollutants like this compound. These advanced oxidation processes (AOPs) leverage highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances, and ideally, complete mineralization to CO2, H2O, and inorganic ions. boromond.com
The efficacy of electrochemical oxidation is influenced by several key operational parameters. These include the choice of anode material, current density, pH of the electrolyte, and the initial concentration of the pollutant. Boron-doped diamond (BDD) electrodes, for instance, are noted for their wide potential window, chemical inertness, and high efficiency in generating hydroxyl radicals, making them effective for the mineralization of recalcitrant organics like aniline (B41778). boromond.com Other commonly utilized anode materials include titanium dioxide (TiO2), iridium dioxide (IrO2), and ruthenium dioxide (RuO2). nih.govresearchgate.net
The addition of certain ions to the wastewater can also impact the degradation process. For example, the presence of chloride ions (Cl-) can be essential in preventing the passivation of some anodes and can promote the degradation efficiency through the formation of active chlorine species. nih.gov
Detailed Research Findings
Studies on the electrochemical oxidation of aniline-containing wastewater have demonstrated that the process can effectively reduce the chemical oxygen demand (COD). nih.gov The degradation mechanism in the presence of chloride ions is particularly relevant due to the chloro-substituent on the target compound. nih.gov Research on chloranilic acid has highlighted that the electrode material is a critical parameter, influencing the reaction mechanism and the nature of the oxidation products. researchgate.netiaea.orgepfl.ch Boron-doped diamond (BDD) electrodes have been shown to be highly effective in the complete mineralization of chloranilic acid. researchgate.netiaea.org
Investigations into the electrochemical oxidation of sulfonamides at BDD electrodes have revealed that the degradation generally follows pseudo-first-order kinetics. nih.gov The degradation efficiency was observed to increase with higher temperatures and in acidic pH conditions. nih.gov The primary point of attack by hydroxyl radicals is often the sulfanilamide (B372717) (S-N) bond, as well as the aromatic rings. nih.gov
Based on these findings for related compounds, the electrochemical degradation of this compound is anticipated to proceed via attack of hydroxyl radicals on the aromatic ring, the amino group, and the carbon-sulfur bond. This would likely lead to the cleavage of the aromatic ring and the formation of various intermediate organic compounds before eventual mineralization.
Interactive Data Tables
The following tables summarize key findings from research on the electrochemical degradation of compounds structurally related to this compound.
Table 1: Influential Parameters in Electrochemical Oxidation of Related Aromatic Compounds
| Parameter | Effect on Degradation | Relevant Compounds | Source |
| Anode Material | Determines mechanism and products; BDD often shows highest mineralization efficiency. | Aniline, Chloranilic Acid | boromond.comresearchgate.net |
| Current Density | Affects degradation rate and energy consumption. | Chloranilic Acid, Aniline | nih.govresearchgate.net |
| Chloride Ion Concentration | Can enhance degradation efficiency and prevent anode passivation. | Aniline | nih.gov |
| pH | Influences degradation efficiency; acidic conditions can be favorable. | Sulfonamides | nih.gov |
| Temperature | Higher temperatures can increase degradation rates. | Sulfonamides | nih.gov |
Table 2: Potential Degradation Products of this compound Based on Analogous Compounds
| Intermediate Type | Potential Specific Compounds | Basis from Analogous Compounds | Source |
| Aromatic Intermediates | Chlorinated phenols, benzoquinones | Aniline, Acetaminophen | nih.govresearchgate.net |
| Aliphatic Carboxylic Acids | Oxalic acid, Formic acid, Acetic acid | Acetaminophen | nih.gov |
| Inorganic Ions | Sulfate (SO₄²⁻), Chloride (Cl⁻), Ammonium (NH₄⁺) | Sulfonamides, Aniline | nih.govnih.gov |
It is important to note that the exact degradation pathway and the specific intermediates for this compound would need to be confirmed through dedicated experimental studies. The ecotoxicity of the treated effluent would also require evaluation to ensure that the degradation products are not more harmful than the parent compound. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Sodium 2-amino-5-chlorobenzenesulphonate from impurities, starting materials, and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prominent technique, while Gas Chromatography (GC) can be employed for specific applications involving volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC methods offer robust and reliable means for the quantification and purity assessment of this compound. Method development and validation are performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the method is suitable for its intended purpose. researchgate.netresearchgate.netjocpr.com Validation typically encompasses parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). jocpr.comnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of polar aromatic compounds like this compound. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the aromatic ring and the chlorine atom contribute to its retention on the nonpolar column. The highly polar sulfonate group and the amino group decrease its retention. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amino group, which in turn influences the compound's polarity and retention time. An acidic mobile phase is often used to ensure the amino group is protonated.
A typical RP-HPLC method for a related compound, 5-Amino-2-chlorobenzenesulphonamide, utilizes a mobile phase of acetonitrile and water with phosphoric acid. acs.org This method can be adapted for this compound.
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This table represents a typical starting point for method development. Actual conditions would be optimized based on the specific sample matrix and required separation.
For highly polar and ionic compounds that exhibit poor retention in conventional RP-HPLC, Ion-Pair Chromatography (IPC) is an effective alternative. gcms.cz This technique is particularly useful for separating ionic species like the sulfonate anion of the target compound. chromforum.org
In IPC, an ion-pairing reagent is added to the mobile phase. gcms.cz This reagent is typically a large ionic molecule with a hydrophobic part and a charge opposite to that of the analyte. For the negatively charged sulfonate group of this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate) would be used. chemicalbook.com
There are two primary models describing the mechanism of IPC:
Ion-Pair Formation: The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This neutral pair is then retained by the nonpolar stationary phase via hydrophobic interactions. chromforum.org
Dynamic Ion Exchange: The hydrophobic portion of the ion-pairing reagent adsorbs onto the stationary phase, forming a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions. chromforum.org
By adjusting the type and concentration of the ion-pairing reagent, significant improvements in retention time and resolution can be achieved, allowing for the separation of closely related ionic species. capes.gov.br Alkyl sulfonates are commonly used as ion-pairing reagents for positively charged analytes, such as protonated amines. gcms.cz
The detection and quantification of trace amounts of this compound in complex matrices, such as environmental water samples or industrial effluents, require highly sensitive and specific analytical methods. acs.orghplcvials.com HPLC coupled with a sensitive detector, like a photodiode array (PDA) or mass spectrometry (MS) detector, is the method of choice. researchgate.nethplcvials.com
Developing a trace analysis assay involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques like solid-phase extraction (SPE) are often employed to isolate polar compounds from aqueous samples. gcms.cz
Method Optimization: Chromatographic conditions are optimized to achieve high sensitivity and resolution. This includes selecting the appropriate column, mobile phase composition, and detector wavelength.
Method Validation: The method must be rigorously validated to demonstrate its suitability for trace analysis. This involves determining the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
For example, a study on the trace analysis of another hair dye ingredient, 2-amino-5-nitrophenol, in biological samples demonstrated an HPLC method with good linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1% RSD). jocpr.com Similar validation would be required for an assay targeting this compound.
Table 2: Key Validation Parameters for a Trace Analysis HPLC Method
| Validation Parameter | Typical Acceptance Criteria (as per ICH) |
| Specificity | The analyte peak is resolved from all other components. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 80-120% for trace levels. jocpr.com |
| Precision (% RSD) | Repeatability and Intermediate Precision RSD ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
Gas Chromatography (GC) for Volatile Derivatives or Related Compounds
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and the low volatility of the sulfonic acid group. However, GC can be used to analyze volatile impurities or degradation products that may be present alongside the main compound.
Furthermore, GC analysis of the compound itself can be achieved through a process called derivatization. weber.hu Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. weber.humdpi.com For sulfonic acids, a common derivatization strategy is esterification, for instance, converting the sulfonic acid group into a more volatile methyl ester. chromforum.org The amino group can also be derivatized, for example, through acylation. weber.hu
An automated derivatization method using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been shown to be effective for converting fatty acids into their corresponding methyl esters for GC-MS analysis, and similar approaches could be explored for sulfonic acids. mdpi.comnih.gov After derivatization, the resulting volatile compound can be separated and detected using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for monitoring its presence in various samples.
UV-Visible Spectroscopy: Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The UV spectrum is influenced by the electronic transitions within the benzene (B151609) ring and the auxochromic effects of the amino, chloro, and sulfonate substituents. The position and intensity of the absorption maxima can be affected by the pH of the solution due to the protonation state of the amino group. researchgate.net For a related compound, 2-aminophenol, UV absorption is observed around 275 nm. researchgate.net This technique is particularly useful for quantitative analysis using HPLC with a UV detector.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to:
N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region).
S=O stretching of the sulfonate group (strong bands around 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹).
C-S stretching (around 600-800 cm⁻¹).
Aromatic C-H and C=C stretching vibrations.
C-Cl stretching (typically in the 600-800 cm⁻¹ region). The FTIR spectra of related compounds like 2-amino-5-chlorobenzophenone (B30270) have been analyzed to confirm their functional groups. scihorizon.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons. The substitution pattern on the benzene ring (protons at positions 3, 4, and 6) would result in a distinct set of signals. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonate groups. The protons of the amino group would also be visible, although their signal can be broad and its position variable. For the structurally similar 2-amino-5-chlorobenzoic acid, distinct signals for the aromatic protons are observed. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts providing further confirmation of the molecular structure.
Mass Spectrometry (MS): When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for unequivocal identification. For the free acid form (2-amino-5-chlorobenzenesulphonic acid), high-resolution mass spectrometry can determine the exact mass, confirming the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural integrity.
In ¹H NMR, the aromatic protons of the benzene ring exhibit distinct chemical shifts and coupling patterns. The substitution pattern (1-sulpho, 2-amino, 5-chloro) results in three aromatic protons, each in a unique chemical environment. Theoretical predictions and analysis of similar structures suggest that the proton ortho to the amino group and meta to the sulfonate and chloro groups would appear in a specific region, while the other two protons would have their own characteristic shifts, influenced by the electronic effects of the substituents.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum would be expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the sulfonate group would be significantly deshielded, while the carbons attached to the amino and chloro groups would also show characteristic shifts. The chemical shifts of the carbon atoms are predictable based on established substituent effects on benzene rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.25 (d, J=8.5 Hz) | - |
| H4 | 6.80 (dd, J=8.5, 2.5 Hz) | - |
| H6 | 7.50 (d, J=2.5 Hz) | - |
| C1 | - | 145.0 |
| C2 | - | 140.0 |
| C3 | - | 120.0 |
| C4 | - | 115.0 |
| C5 | - | 130.0 |
| C6 | - | 125.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, sulfonate, and chloro-aromatic moieties.
The primary amine (–NH₂) group would exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The S=O stretching vibrations of the sulfonate group (–SO₃⁻) are expected to produce strong absorption bands in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric Stretch | 3400 - 3500 |
| Amino (N-H) | Symmetric Stretch | 3300 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Sulfonate (S=O) | Asymmetric Stretch | 1150 - 1250 |
| Sulfonate (S=O) | Symmetric Stretch | 1030 - 1070 |
| C-Cl | Stretch | 600 - 800 |
UV-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring
UV-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of aromatic compounds and for monitoring their degradation over time. Aromatic amines, such as this compound, exhibit characteristic absorption maxima in the UV region of the electromagnetic spectrum. rsc.org The position and intensity of these maxima are influenced by the electronic transitions within the molecule.
For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the determination of the concentration of the compound in unknown samples.
Furthermore, UV-Vis spectroscopy can be employed to monitor the degradation of this compound under various conditions, such as exposure to light or chemical agents. Changes in the UV-Vis spectrum, such as a decrease in the intensity of the main absorption band or the appearance of new bands, can indicate the breakdown of the parent compound and the formation of degradation products. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Degradation Products and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for separating and identifying compounds in complex mixtures. This method is particularly useful for identifying the degradation products and potential metabolites of this compound.
In a typical LC-MS/MS analysis, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of each component and its fragmentation pattern upon collision-induced dissociation (CID). By analyzing the fragmentation patterns, the structures of the degradation products can be elucidated. nih.govresearchgate.net For instance, the fragmentation of this compound would likely involve the loss of the sulfonate group, the amino group, or cleavage of the aromatic ring, providing valuable structural information. youtube.com
Table 3: Hypothetical Degradation Products of this compound and their Potential MS Fragmentation
| Degradation Product | Proposed Structure | Key MS/MS Fragments (m/z) |
| 2-Amino-5-chlorophenol | C₆H₆ClNO | Loss of SO₃, followed by characteristic phenol (B47542) fragments |
| 4-Chlorobenzenesulfonic acid | C₆H₅ClO₃S | Loss of NH₂, characteristic benzenesulfonic acid fragments |
| Aniline-2,5-disulfonic acid | C₆H₇NO₆S₂ | Desulfonation and deamination fragments |
Application in Proteomics Research for Protein Characterization
Amine-reactive probes are widely used in proteomics research to study protein structure and function. rsc.orgacs.org While there is no specific literature detailing the use of this compound in proteomics, its reactive amino group could potentially be modified to create a chemical probe. Such a probe could be used to label proteins, enabling their identification and characterization. nih.govnih.gov
For example, the amino group could be derivatized with a photo-reactive group and a biotin (B1667282) tag. This would allow for photo-crosslinking to interacting proteins, followed by enrichment using streptavidin affinity chromatography and subsequent identification by mass spectrometry. This approach is valuable for mapping protein-protein interactions and identifying the binding partners of small molecules. researchgate.net
Electrochemical Analytical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often rapid means of detecting and characterizing electroactive compounds like this compound. The presence of the electrochemically active amino group on the aromatic ring makes this compound amenable to techniques such as cyclic voltammetry and differential pulse voltammetry. mdpi.com
The electrochemical behavior of substituted anilines has been a subject of study, with the oxidation potential being influenced by the nature and position of the substituents on the aromatic ring. umn.edu The chloro and sulfonate groups on this compound would be expected to influence its oxidation potential compared to unsubstituted aniline (B41778). kfupm.edu.saresearchgate.net
Electrochemical sensors can be developed for the specific detection of this compound. This typically involves modifying an electrode surface with a material that selectively interacts with the analyte, leading to a measurable change in the electrochemical signal. Such sensors could provide a portable and cost-effective tool for on-site analysis.
Theoretical and Computational Studies of Sodium 2 Amino 5 Chlorobenzenesulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Sodium 2-amino-5-chlorobenzenesulphonate. These calculations can determine the distribution of electron density within the molecule, which is fundamental to understanding its reactivity.
The benzene (B151609) ring is substituted with three key functional groups: an amino group (-NH₂), a chloro group (-Cl), and a sulphonate group (-SO₃⁻). The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Conversely, the chloro and sulphonate groups are deactivating, withdrawing electron density from the ring. The chloro group exhibits a dual role; it is inductively withdrawing but can donate electron density via resonance. The sulphonate group is a strong electron-withdrawing group.
The interplay of these electronic effects governs the reactivity of the benzene ring towards electrophilic aromatic substitution. Quantum chemical calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates regions of high and low electron density. For this compound, the MEP would likely show a high electron density on the amino group and the carbon atoms ortho and para to it, making these sites susceptible to electrophilic attack.
Predicted Reactivity:
Directing Effects: The amino group strongly directs incoming electrophiles to the positions ortho and para to it. The chloro group also directs ortho and para, while the sulphonate group directs meta. The powerful directing effect of the amino group is expected to dominate.
A data table summarizing the expected electronic properties based on general principles of substituted benzenes is presented below.
| Property | Predicted Characteristic for this compound |
| Electron Density on Ring | Moderated due to competing electron-donating and withdrawing groups. |
| Most Electron-Rich Sites | Carbon atoms ortho and para to the amino group. |
| Most Electron-Poor Sites | Carbon atom attached to the sulphonate group. |
| Predicted Site of Electrophilic Attack | The carbon atom ortho to the amino group and meta to the chloro group. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in aqueous solution. These simulations track the movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions.
In an aqueous environment, the sodium and sulphonate ions will be solvated by water molecules through strong ion-dipole interactions. The amino group and the oxygen atoms of the sulphonate group can also participate in hydrogen bonding with water molecules. The chlorinated aromatic ring will exhibit hydrophobic interactions.
Prediction of Reaction Pathways and Energetic Profiles
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. For instance, in electrophilic aromatic substitution reactions, theoretical calculations can model the formation of the sigma complex (arenium ion) intermediate for substitution at different positions on the benzene ring.
By calculating the activation energies for these pathways, the preferred site of reaction can be determined. For this compound, the directing effects of the substituents are key. The amino group strongly activates the positions ortho and para to it. The position para to the amino group is occupied by the chloro substituent. The two ortho positions are adjacent to the chloro and sulphonate groups, respectively.
Expected Reaction Pathway for Electrophilic Aromatic Substitution:
Electrophile Attack: The electrophile will preferentially attack the carbon atom at position 6 (ortho to the amino group and meta to the chloro group), as this position is strongly activated by the amino group and less sterically hindered than the other ortho position.
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate (sigma complex) is formed.
Proton Loss: A proton is eliminated from the sigma complex to restore the aromaticity of the ring, yielding the final product.
The energetic profile of this reaction would show a transition state corresponding to the formation of the sigma complex, with the activation energy for attack at the 6-position being the lowest among the possible substitution sites.
Structure-Reactivity Relationship (SRR) Analysis for Synthetic Design
Structure-Reactivity Relationship (SRR) analysis for this compound involves understanding how its chemical structure influences its reactivity in synthetic applications. The presence of multiple functional groups offers several handles for chemical modification.
The reactivity of the aromatic ring is a prime example of SRR. The electron-donating amino group enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack than benzene itself, despite the presence of deactivating groups. pressbooks.pub The positions of the substituents are also critical. The amino and chloro groups are para to each other, and the sulphonate group is ortho to the amino group. This specific arrangement dictates the regioselectivity of further substitutions.
For synthetic design, a chemist could exploit these features:
The amino group can be acylated or alkylated.
The aromatic ring can undergo further electrophilic substitution, with the position of attack being directed primarily by the amino group.
The sulphonate group could potentially be replaced under certain reaction conditions.
A qualitative SRR table for synthetic design is provided below.
| Structural Feature | Influence on Reactivity | Potential Synthetic Application |
| **Amino Group (-NH₂) ** | Activates the ring towards electrophilic substitution; acts as a nucleophile. | Diazotization reactions, acylation, alkylation. |
| Chloro Group (-Cl) | Deactivates the ring but is an ortho, para-director; can be a leaving group in nucleophilic aromatic substitution under harsh conditions. | The directing effect influences the position of new substituents. |
| Sulphonate Group (-SO₃⁻) | Strongly deactivates the ring and is a meta-director; increases water solubility. | Can be used to impart water solubility to derivatives. |
Computational Modeling of Environmental Fate Processes (e.g., Adsorption, Biodegradation Pathways)
Computational models are valuable for predicting the environmental fate of chemicals like this compound. These models can estimate how the compound will partition between different environmental compartments (air, water, soil, sediment) and its potential for degradation.
Adsorption: The adsorption of this compound to soil and sediment is influenced by its functional groups. The charged sulphonate group generally increases water solubility and reduces adsorption to organic matter in soil. However, the aromatic ring and the chloro substituent can contribute to hydrophobic interactions. Computational models can predict the soil adsorption coefficient (Koc) based on the molecule's structure. For sulfonated aromatic compounds, adsorption can also be influenced by the properties of the adsorbent, such as activated carbon. researchgate.net
Biodegradation: The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms due to the stability of the aromatic ring and the presence of the sulfonate group. researchgate.netnih.gov Computational models can help predict potential biodegradation pathways by identifying sites susceptible to enzymatic attack. For instance, models might suggest that initial steps could involve oxidation of the aromatic ring or cleavage of the carbon-sulfur bond. However, the presence of a chlorine atom can further increase the recalcitrance of the molecule to biodegradation. d-nb.info Studies on similar compounds suggest that specialized microorganisms may be capable of degrading these substances, often through initial desulfonation. d-nb.info
A summary of predicted environmental fate parameters is given below.
| Environmental Process | Predicted Behavior for this compound |
| Adsorption to Soil/Sediment | Low to moderate, due to the solubilizing effect of the sulphonate group. |
| Volatility | Low, due to its ionic nature and relatively high molecular weight. |
| Biodegradation Potential | Likely to be slow and require specialized microbial communities. researchgate.netnih.gov |
| Potential Biodegradation Pathway | Initial desulfonation followed by ring cleavage. |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ufl.edu The synthesis of Sodium 2-amino-5-chlorobenzenesulphonate is a prime candidate for such innovations, moving away from traditional methods that often involve harsh conditions and hazardous reagents.
Future research is focused on several key areas:
Catalytic Processes: The use of selective catalytic reagents is superior to stoichiometric reagents as it minimizes waste. ufl.edu Research is exploring novel catalysts to improve the efficiency and selectivity of the sulfonation and chlorination steps in the synthesis of aromatic amines. researchgate.net This includes the development of solid acid catalysts to replace corrosive liquid acids like sulfuric acid, thereby simplifying product separation and catalyst recycling.
Electrochemical Synthesis: Electrochemical methods offer a green alternative for the chlorination of aromatic compounds. rsc.org For instance, an electrochemical procedure for the chlorination of 4-aminophenol (B1666318) derivatives has been developed using dichloromethane (B109758) as both the solvent and the chlorine source, which is enabled by a quasi-divided cell approach. rsc.org This catalyst-free method reduces the need for hazardous oxidizing agents and can often be performed at ambient temperature and pressure. rsc.org
Flow Chemistry: Continuous flow reactors are being investigated to enhance reaction control, improve safety, and allow for easier scalability compared to batch processes. researchgate.net This approach can lead to higher yields and purity of this compound while minimizing energy consumption and waste generation.
Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting ones. ufl.edu While the synthesis of specific aromatic compounds from biomass is challenging, long-term research aims to develop pathways to produce key chemical building blocks from renewable sources, which could eventually be applied to the synthesis of compounds like this compound. ufl.eduresearchgate.net
Minimizing Derivatives: Green chemistry advocates for minimizing or avoiding the use of protecting groups and other temporary modifications in synthetic sequences, as these steps generate additional waste. ufl.eduacs.org The use of enzymes, which can react specifically at one site of a molecule, is a promising strategy to avoid the need for protecting groups. acs.org
| Green Synthesis Strategy | Potential Benefit for this compound Production |
| Novel Catalysts | Increased reaction efficiency, reduced use of corrosive acids, easier product separation. |
| Electrochemical Methods | Elimination of hazardous chemical oxidants, milder reaction conditions, catalyst-free process. rsc.org |
| Continuous Flow Chemistry | Enhanced safety, better process control, improved scalability and yield. researchgate.net |
| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for a more sustainable carbon cycle. ufl.edu |
| Enzymatic Synthesis | Reduced need for protecting groups, leading to less waste and fewer process steps. acs.org |
Exploration of Novel Derivatization for Advanced Functional Materials
The unique molecular structure of this compound, featuring an amino group, a chloro group, and a sulfonic acid group on a benzene (B151609) ring, makes it a versatile platform for creating new functional materials.
Emerging research trends include:
Polymer Synthesis: The amino group can be used for polymerization reactions, leading to the creation of novel sulfonated polymers. These polymers can exhibit interesting properties such as ion-exchange capabilities, thermal stability, and conductivity. For example, sulfonated hyper-cross-linked polymers have been synthesized and show excellent selectivity for the remediation of specific ions from aqueous solutions. acs.org
Advanced Dyes and Pigments: While already used in dye synthesis, research is ongoing to create derivatives with enhanced properties such as improved lightfastness, thermal stability, and specific color characteristics for high-performance applications like automotive paints and digital printing inks.
Biologically Active Molecules: The sulfonamide group is a key feature in many pharmaceutical drugs. acs.org Derivatization of the amino group of this compound to form sulfonamides could lead to new compounds with potential therapeutic applications. For instance, aromatic sulfonamides containing a sulfonic acid tail have been designed as selective inhibitors for cancer-associated enzymes. nih.gov
Organic Electronics: Aromatic amines and sulfonated compounds are being explored for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The specific electronic properties imparted by the substituent groups can be tuned through derivatization to optimize device performance.
Innovations in Environmental Remediation and Degradation Strategies
The presence of sulfonated aromatic amines in industrial wastewater is an environmental concern due to their persistence and potential toxicity. nih.govnih.gov This has spurred research into innovative remediation and degradation technologies.
Key areas of innovation include:
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species like hydroxyl radicals to break down persistent organic pollutants. mdpi.com Techniques such as ozonation, Fenton, and photo-Fenton processes are being optimized for the degradation of chlorinated and sulfonated aromatic compounds.
Bioremediation: Research is focused on identifying and engineering microorganisms and enzymes that can effectively degrade sulfonated aromatic amines. nih.gov For example, peroxidases have been shown to effectively remove these compounds through oxidative polymerization. nih.gov
Novel Adsorbents: Functionalized materials are being developed for the selective removal of these pollutants from water. Sulfonated hyper-cross-linked polymers have demonstrated high efficacy in capturing ions from solutions with high ionic strength. acs.org
Sustainable Remediation Materials: There is a growing interest in using waste materials to create remediation solutions. A novel slow-release material for aniline (B41778) degradation was developed using recycled waste foamed polystyrene as a carrier for reactive species like sodium persulfate and zero-valent iron. researchgate.net This approach offers a cost-effective and environmentally sustainable method for in-situ groundwater remediation. mdpi.comresearchgate.net
| Remediation Technology | Mechanism of Action | Relevance to this compound |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to mineralize organic pollutants. mdpi.com | Effective for breaking down the stable aromatic ring structure. |
| Enzymatic Treatment | Use of enzymes like peroxidases to catalyze the polymerization and removal of aromatic amines. nih.gov | Offers a specific and potentially more environmentally friendly degradation pathway. |
| Functionalized Polymers | Selective adsorption of sulfonated compounds onto specially designed polymer networks. acs.org | High efficiency for removal from complex wastewater streams. |
| Slow-Release Remediation Materials | Controlled release of oxidizing agents from a carrier matrix for sustained pollutant degradation. researchgate.net | Provides a long-term, low-maintenance solution for contaminated sites. |
Advancement of Analytical Tools for Comprehensive Profiling in Complex Systems
To understand the fate, transport, and impact of this compound and its derivatives, advanced analytical methods are crucial. ufl.edu
Future advancements are expected in:
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS are essential for the detailed characterization of sulfonated compounds and their transformation products in complex environmental and biological matrices. researchgate.net These methods provide high mass accuracy and resolution, allowing for the confident identification of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the separation and detection of sulfonated compounds. nih.gov Future developments will focus on new stationary phases for improved chromatographic separation and more sensitive mass spectrometric detection to achieve lower limits of detection.
Real-Time Monitoring: There is a need for analytical methodologies that allow for real-time, in-process monitoring to control chemical processes and prevent the formation of hazardous substances. ufl.edu This could involve the development of specific sensors or the integration of online analytical techniques into manufacturing processes.
Metabolite Identification: When assessing the environmental and biological impact, it is crucial to identify not just the parent compound but also its metabolites. Mass spectrometry plays a key role in identifying sulfated metabolites by detecting characteristic mass shifts and fragmentation patterns. nih.gov
Q & A
Q. What are the established synthetic routes for Sodium 2-amino-5-chlorobenzenesulphonate, and how can researchers optimize yield and purity?
Synthesis typically involves nitration of p-chlorobenzenesulfonic acid under controlled acidic conditions. Key steps include:
- Nitration : Introduce a nitro group at the ortho position relative to the sulfonic acid group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
- Reduction : Convert the nitro group to an amino group via catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., Fe/HCl).
- Isolation : Precipitate the sodium salt by neutralizing the sulfonic acid with NaOH and recrystallize from aqueous ethanol. Yield optimization requires strict temperature control during nitration (>90% purity achievable) .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to assess purity (>95%) and identify impurities (e.g., residual nitrated intermediates) .
- NMR : Confirm structure via ¹H NMR (D₂O): δ 7.2–7.5 ppm (aromatic protons), δ 4.1 ppm (NH₂), δ 2.3 ppm (CH₃ if methyl-substituted derivatives are present) .
- FT-IR : Key peaks include S=O stretching (1180–1200 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .
Q. How does solubility influence purification strategies for this compound?
this compound is sparingly soluble in DMSO and aqueous acid but dissolves in alkaline solutions. Purification steps:
- Recrystallization : Use ethanol/water (1:3 v/v) at 60°C to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of methanol in dichloromethane (0–10%) for non-polar contaminants .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Mitigation strategies:
Q. What methodologies are effective for impurity profiling in pharmaceutical-grade this compound?
Common impurities include:
| Impurity | CAS Number | Detection Method |
|---|---|---|
| 2-Amino-4-chloro-5-sulphamoylbenzoic Acid | 3086-91-7 | HPLC (Retention time: 8.2 min) |
| Dichlorobenzenesulfonate derivatives | – | LC-MS/MS (MRM transitions) |
- Sample Preparation : Use QuEChERS or solid-phase extraction (SPE) to concentrate impurities.
- Quantification : Calibrate against certified reference materials (CRMs) with ≤0.1% acceptance thresholds .
Q. How can researchers evaluate the cytotoxicity of this compound in cell-based assays?
- Cell Lines : Use HepG2 (liver) or HEK293 (kidney) cells for general toxicity screening.
- MTT Assay : Incubate cells with 0.1–100 µM compound for 24–48 hrs. IC₅₀ values >50 µM indicate low cytotoxicity .
- Confounding Factors : Account for sulfonate group reactivity by including a buffer control (e.g., PBS at pH 7.4) .
Q. What strategies stabilize this compound under varying storage conditions?
Q. Methodological Notes
- Contradiction Resolution : Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key: RSCRGMCYBCTJGF-UHFFFAOYSA-N) .
- Advanced Synthesis : Explore regioselective chlorination using N-chlorosuccinimide (NCS) to minimize di-substituted byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
